molecular formula C11H16O2 B7843683 3-(2,4-Dimethylphenoxy)propan-1-ol

3-(2,4-Dimethylphenoxy)propan-1-ol

Cat. No.: B7843683
M. Wt: 180.24 g/mol
InChI Key: ONVFPAXDFIXIMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,4-Dimethylphenoxy)propan-1-ol is an organic compound characterized by a phenolic ether structure. It consists of a 2,4-dimethylphenol moiety attached to a propan-1-ol backbone via an oxygen atom. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Esterification and Reduction: The compound can be synthesized through the esterification of 2,4-dimethylphenol with propanoic acid, followed by reduction of the resulting ester.

  • Williamson Ether Synthesis: Another common method involves the reaction of 2,4-dimethylphenol with 1-chloropropan-1-ol in the presence of a strong base, such as sodium hydride, to form the ether linkage.

Industrial Production Methods: In industrial settings, the compound is typically produced through large-scale chemical reactions involving the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation to form 3-(2,4-dimethylphenoxy)propanoic acid.

  • Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivatives.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Strong bases like sodium hydride (NaH) or alkyl halides are typically employed.

Major Products Formed:

  • Oxidation: 3-(2,4-Dimethylphenoxy)propanoic acid

  • Reduction: Various alcohol derivatives

  • Substitution: Alkylated derivatives

Scientific Research Applications

3-(2,4-Dimethylphenoxy)propan-1-ol finds applications in various fields:

  • Chemistry: It serves as an intermediate in organic synthesis and as a reagent in chemical research.

  • Biology: The compound is used in the study of enzyme mechanisms and as a building block in the synthesis of bioactive molecules.

  • Industry: The compound is utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-(2,4-Dimethylphenoxy)propan-1-ol exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • 3-(2,4-Dimethylphenoxy)propanoic acid: A closely related compound with an additional carboxyl group.

  • 2,4-Dimethylphenol: The parent phenol from which the compound is derived.

  • Ethyl 2-(3,4-dimethylphenoxy)-2-methylpropanoate: Another ether derivative with a different alkyl group.

Uniqueness: 3-(2,4-Dimethylphenoxy)propan-1-ol is unique in its combination of the phenolic ether structure and the propan-1-ol moiety, which imparts distinct chemical properties compared to its similar compounds.

Properties

IUPAC Name

3-(2,4-dimethylphenoxy)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-9-4-5-11(10(2)8-9)13-7-3-6-12/h4-5,8,12H,3,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONVFPAXDFIXIMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCCO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.